molecular formula C10H13ClF3N B6603172 methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride CAS No. 2305079-50-7

methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride

Cat. No.: B6603172
CAS No.: 2305079-50-7
M. Wt: 239.66 g/mol
InChI Key: CKZVOYBBJYNURX-UHFFFAOYSA-N
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Description

Methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is a secondary amine hydrochloride salt featuring a methyl-substituted amine group linked via an ethyl chain to a 2-(trifluoromethyl)phenyl aromatic ring. The trifluoromethyl (-CF₃) group at the ortho position of the phenyl ring enhances lipophilicity and metabolic stability, making this compound relevant in pharmaceutical research, particularly for central nervous system (CNS) or receptor-targeting applications .

Properties

IUPAC Name

N-methyl-2-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F3N.ClH/c1-14-7-6-8-4-2-3-5-9(8)10(11,12)13;/h2-5,14H,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZVOYBBJYNURX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC1=CC=CC=C1C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The reaction typically employs a two-phase system:

  • Alkylation Step : Methylamine reacts with 2-(2-trifluoromethylphenyl)ethyl chloride in a polar aprotic solvent such as dichloromethane or toluene. A base, such as potassium carbonate or sodium hydroxide, is added to neutralize hydrochloric acid generated during the reaction.

  • Salt Formation : The free amine is converted to its hydrochloride salt by treatment with hydrogen chloride gas in anhydrous ether or isopropanol.

Key Parameters

ParameterValue/DescriptionSource
SolventDichloromethane, toluene
BaseNaOH, K₂CO₃
Temperature0–25°C (alkylation), room temperature (salt formation)
Yield OptimizationSlow addition of methylamine to prevent side reactions

This method benefits from straightforward scalability but requires careful control of stoichiometry to minimize over-alkylation. The trifluoromethyl group’s electron-withdrawing properties slightly reduce the electrophilicity of the ethyl chloride, necessitating prolonged reaction times compared to non-fluorinated analogs.

Reductive Amination of 2-(2-Trifluoromethylphenyl)acetaldehyde

An alternative approach, inspired by patented methods for related compounds, utilizes reductive amination to form the ethylamine backbone. This method avoids handling alkyl halides and may improve regioselectivity.

Synthetic Pathway

  • Imine Formation : 2-(2-Trifluoromethylphenyl)acetaldehyde is condensed with methylamine in methanol, forming an imine intermediate.

  • Reduction : The imine is reduced in situ using hydrogen gas (1–3 atm) in the presence of a palladium-on-carbon (Pd/C) catalyst.

  • Purification : The crude product is purified via recrystallization from a mixture of ethyl acetate and water, a method demonstrated to enhance crystallinity and remove residual catalysts.

Advantages and Challenges

  • Advantages : Higher functional group tolerance compared to alkylation; avoids halogenated intermediates.

  • Challenges : Requires strict anhydrous conditions during imine formation to prevent hydrolysis. The trifluoromethyl group’s steric bulk may slow reduction kinetics, necessitating elevated hydrogen pressures.

Comparative Analysis of Synthetic Routes

The two primary methods exhibit distinct trade-offs in efficiency, safety, and scalability:

MethodAlkylationReductive Amination
Key Reactants 2-(2-Trifluoromethylphenyl)ethyl chloride, methylamine2-(2-Trifluoromethylphenyl)acetaldehyde, methylamine
Catalyst NonePd/C
Reaction Time 12–24 hours6–12 hours
Byproducts Di-alkylated aminesAlcohols (from aldehyde reduction)
Scalability High (batch processing)Moderate (requires hydrogenation equipment)
Purity Control Requires careful stoichiometryEnhanced via solvent recrystallization

The alkylation route is preferred for large-scale synthesis due to its simplicity, while reductive amination offers superior purity for pharmaceutical-grade material.

Critical Considerations in Process Optimization

Solvent Selection

  • Polar Aprotic Solvents : Dichloromethane and toluene are ideal for alkylation due to their ability to dissolve both organic reactants and inorganic bases.

  • Aqueous Mixtures : Ethyl acetate/water systems (e.g., 3:1 v/v) effectively partition impurities during recrystallization, as demonstrated in polymorph purification protocols.

Temperature Control

Exothermic reactions, such as methylamine addition, require cooling (0–5°C) to prevent thermal degradation of the trifluoromethylphenyl moiety .

Chemical Reactions Analysis

Types of Reactions

Methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, often facilitated by catalysts or specific reaction conditions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium, platinum, or other transition metals for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically results in the formation of secondary or tertiary amines.

Scientific Research Applications

Methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethyl groups.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It finds applications in the production of agrochemicals and materials with specific properties imparted by the trifluoromethyl group.

Mechanism of Action

The mechanism of action of methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and specificity, leading to desired biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Trifluoromethyl Substitution

Example Compound :

  • Methyl 2-(methylamino)-2-[4-(trifluoromethyl)phenyl]acetate hydrochloride (CID 2639408-57-2, ) Structure: Differs in the position of the -CF₃ group (para vs. ortho) and includes an additional methyl ester moiety. Impact:
  • The ester group increases polarity, reducing logP (predicted ~2.5 vs. ~3.0 for the target compound) and altering pharmacokinetics .

Chain Length and Functional Group Variations

Example Compound :

  • 2-[[(1RS)-1-Methyl-2-[2-(trifluoromethyl)phenyl]ethyl]amino]ethyl Benzoate Hydrochloride (MM1298.01, ) Structure: Contains a benzoate ester and extended ethyl chain. Impact:
  • The benzoate group introduces hydrolytic instability under physiological conditions, contrasting with the target compound’s simpler amine structure.
  • Increased molecular weight (387.82 vs. ~263.69) may reduce blood-brain barrier penetration .

Heterocyclic Derivatives

Example Compound :

  • 3-(2-(Trifluoromethyl)phenyl)pyrrolidine Hydrochloride ()
    • Structure : Pyrrolidine ring replaces the ethylamine chain.
    • Impact :
  • Reduced flexibility may limit binding to certain targets compared to the ethyl-linked target compound .

Non-Aromatic Trifluoromethyl Analogs

Example Compound :

  • Methyl(2,2,2-trifluoroethoxy)amine Hydrochloride (CID 57680060, )
    • Structure : Trifluoroethoxy group replaces the aromatic ring.
    • Impact :
  • Loss of aromatic π-π interactions reduces affinity for hydrophobic binding pockets.
  • Higher electronegativity of the -OCF₃ group alters electronic properties, affecting solubility and reactivity .

Triazine-Based Derivatives

Example Compound :

  • 6-(Chloromethyl)-N²-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,3,5-triazine-2,4-diamine ()
    • Structure : Incorporates a triazine ring with chloromethyl and amine substituents.
    • Impact :
  • The triazine core introduces hydrogen-bonding sites, enhancing interactions with enzymes or nucleic acids.

Key Findings and Implications

Ortho vs. Para Substitution : Ortho -CF₃ groups in the target compound likely enhance steric effects, influencing receptor binding kinetics compared to para isomers .

Chain Flexibility : The ethylamine chain in the target compound offers conformational flexibility, advantageous for targeting dynamic binding sites versus rigid heterocycles like pyrrolidine .

Metabolic Stability : The absence of ester groups in the target compound may confer better metabolic stability compared to benzoate-containing analogs .

Biological Activity

Methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including interaction with various biological targets, synthesis methods, and comparative analysis with related compounds.

Structural Characteristics

The compound has a molecular formula of C12H14F3NHClC_{12}H_{14}F_3N\cdot HCl and a molecular weight of approximately 387.82 g/mol. Its structure includes a trifluoromethyl group, which enhances lipophilicity and metabolic stability, making it suitable for pharmaceutical applications.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

  • Interaction with Biological Targets : The trifluoromethyl group enhances interactions with various biological targets, potentially influencing several biochemical pathways. Similar compounds have been studied for their roles in enzyme inhibition and antimicrobial activity.
  • Pharmacological Potential : Early studies indicate that compounds with similar structures exhibit significant pharmacological effects, including inhibition of cholinesterases and antimicrobial properties .

Comparative Analysis with Related Compounds

The following table compares this compound with structurally related compounds:

Compound NameMolecular FormulaMolecular WeightUnique Features
This compoundC12H14F3NHClC_{12}H_{14}F_3N\cdot HCl387.82 g/molContains a trifluoromethyl group
Ethyl({1-[3-(trifluoromethyl)phenyl]ethyl})amine hydrochlorideC11H14F3NHClC_{11}H_{14}F_3N\cdot HCl373.81 g/molContains ethyl instead of methyl group
Methyl({1-[4-(trifluoromethyl)phenyl]ethyl})amineC12H14F3NC_{12}H_{14}F_3N253.69 g/molDifferent phenyl positioning

This comparison highlights the unique structural arrangement of this compound, which may confer distinct pharmacological properties compared to its analogs.

Case Studies and Research Findings

Several studies have explored the biological activity of compounds related to this compound:

  • Cholinesterase Inhibition : Research indicates that similar compounds exhibit moderate inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), suggesting potential applications in treating neurodegenerative diseases .
    • IC50 Values : Some derivatives showed IC50 values lower than those of clinically used drugs like rivastigmine, indicating their potential as effective inhibitors.
  • Antimicrobial Activity : Compounds containing the trifluoromethyl group have been evaluated for their antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. These studies demonstrate the compound's potential in developing new antimicrobial agents .
  • Molecular Docking Studies : Docking studies have revealed favorable interactions between these compounds and the active sites of target enzymes, supporting their role as effective inhibitors .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl({2-[2-(trifluoromethyl)phenyl]ethyl})amine hydrochloride in laboratory settings?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions using precursors like 2-(trifluoromethyl)benzyl chloride derivatives and methylamine under controlled conditions. Key steps include:

Alkylation : Reacting 2-[2-(trifluoromethyl)phenyl]ethyl halides with methylamine in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .

Acid-Base Workup : Neutralizing the free amine with HCl to precipitate the hydrochloride salt, followed by recrystallization from ethanol/water mixtures for purification .
Variations in precursors (e.g., benzaldehyde derivatives) may require reductive amination steps using NaBH₃CN or H₂/Pd-C .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer :

  • Handling : Use PPE (gloves, lab coat, goggles) in a fume hood due to limited safety data. Avoid inhalation or skin contact .
  • Storage : Store in airtight, light-resistant containers at 2–8°C under anhydrous conditions. Desiccants like silica gel should be used to prevent hydrolysis of the hydrochloride salt .

Q. What spectroscopic techniques are optimal for characterizing the structural features of this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in ¹³C NMR) and methylamine protons (δ ~2.3–2.8 ppm in ¹H NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion [M+H]⁺ and fragmentation patterns consistent with the ethylamine backbone .
  • FT-IR : Identify N-H stretches (~3300 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) .

Advanced Research Questions

Q. What computational methods can predict the reactivity of this compound in novel reaction pathways?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways (e.g., substitution at the trifluoromethylphenyl group) and identify transition states .
  • Reaction Path Search Tools : Software like GRRM or AFIR can predict regioselectivity in nucleophilic attacks or oxidation reactions .
  • Validation : Compare computational predictions with experimental kinetics (e.g., Hammett plots for substituent effects) .

Q. How can researchers resolve contradictions in observed biological activity data across different cell lines?

  • Methodological Answer :

  • Dose-Response Studies : Establish EC₅₀/IC₅₀ values in multiple cell lines (e.g., HEK293 vs. SH-SY5Y) to assess cell-type specificity .
  • Receptor Binding Assays : Use radioligand displacement (e.g., ³H-labeled antagonists) to confirm interactions with CNS targets like serotonin or dopamine receptors .
  • Metabolic Stability Tests : Incubate the compound with liver microsomes to evaluate if metabolite interference explains variability .

Q. What strategies optimize reaction yields for the hydrochloride salt form during synthesis?

  • Methodological Answer :

  • Salt Formation : Adjust pH to 4–5 during HCl addition to maximize precipitation of the hydrochloride salt .
  • Solvent Optimization : Use ethanol/water (3:1 v/v) for recrystallization to balance solubility and purity .
  • Catalytic Enhancements : Introduce phase-transfer catalysts (e.g., TBAB) in alkylation steps to improve amine reactivity .

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